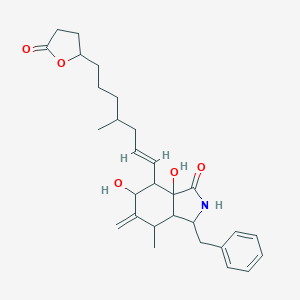
DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and phenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoline core, followed by the introduction of the hydroxyl and methyl groups through selective reactions. Common reagents used in these steps include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may result in the formation of alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl and methyl groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the phenylmethyl group may engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-6,7a-dihydroxy-4-methyl-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the heptenyl and tetrahydro-5-oxo-2-furyl groups.
Octahydro-6,7a-dihydroxy-4-methyl-7-(4-methyl-1-heptenyl)-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the tetrahydro-5-oxo-2-furyl group.
Uniqueness
The presence of the tetrahydro-5-oxo-2-furyl group and the specific arrangement of functional groups in “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Eigenschaften
CAS-Nummer |
14110-71-5 |
|---|---|
Molekularformel |
C29H39NO5 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
3-benzyl-6,7a-dihydroxy-4-methyl-5-methylidene-7-[(E)-4-methyl-7-(5-oxooxolan-2-yl)hept-1-enyl]-2,3,3a,4,6,7-hexahydroisoindol-1-one |
InChI |
InChI=1S/C29H39NO5/c1-18(9-7-13-22-15-16-25(31)35-22)10-8-14-23-27(32)20(3)19(2)26-24(30-28(33)29(23,26)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,32,34H,3,7,9-10,13,15-17H2,1-2H3,(H,30,33)/b14-8+ |
InChI-Schlüssel |
VJQJWFGRYRQFRH-RIYZIHGNSA-N |
SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Isomerische SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)/C=C/CC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Key on ui other cas no. |
14110-71-5 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















